molecular formula C4H6O3 B1216711 Dimethyldioxetanone CAS No. 39605-37-3

Dimethyldioxetanone

Cat. No.: B1216711
CAS No.: 39605-37-3
M. Wt: 102.09 g/mol
InChI Key: MHUUEDKTLIMBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyldioxetanone is an organic compound known for its chemiluminescent properties. It is a member of the dioxetane family, which are four-membered ring peroxides. This compound is particularly notable for its ability to generate light through chemical reactions, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyldioxetanone can be synthesized through the oxidation of suitable precursors. One common method involves the reaction of ketones with singlet oxygen. The process typically requires a photosensitizer to generate singlet oxygen and is conducted under controlled temperature conditions to ensure the stability of the intermediate products .

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the principles of its synthesis remain similar to laboratory methods. The key challenges in scaling up include maintaining the stability of the compound and ensuring efficient conversion rates .

Chemical Reactions Analysis

Types of Reactions: Dimethyldioxetanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation Reagents: Singlet oxygen, hydrogen peroxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions include acetone and other carbonyl-containing compounds. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Dimethyldioxetanone has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which dimethyldioxetanone exerts its effects is through chemiluminescence. This process involves the decomposition of the compound to produce electronically excited states, which then release energy in the form of light. The key molecular targets and pathways include the formation of singlet and triplet acetone, which are the primary light-emitting species .

Comparison with Similar Compounds

Uniqueness: Dimethyldioxetanone is unique due to its high efficiency in producing light through chemiluminescence. Its specific structure allows for the generation of both singlet and triplet excited states, making it a valuable compound for studying light-emitting reactions and developing new applications in various fields .

Properties

IUPAC Name

4,4-dimethyldioxetan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-4(2)3(5)6-7-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUUEDKTLIMBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192720
Record name Dimethyldioxetanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39605-37-3
Record name Dimethyldioxetanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyldioxetanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyldioxetanone
Reactant of Route 2
Dimethyldioxetanone
Reactant of Route 3
Dimethyldioxetanone
Reactant of Route 4
Dimethyldioxetanone
Reactant of Route 5
Dimethyldioxetanone
Reactant of Route 6
Dimethyldioxetanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.